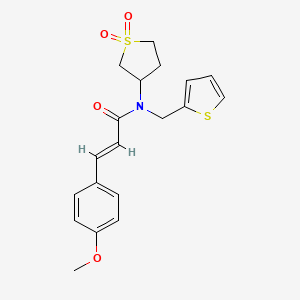
(2E)-N-(1,1-dioxidotetrahydrothiophen-3-yl)-3-(4-methoxyphenyl)-N-(thiophen-2-ylmethyl)prop-2-enamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
“(2E)-N-(1,1-dioxidotetrahydrothiophen-3-yl)-3-(4-methoxyphenyl)-N-(thiophen-2-ylmethyl)prop-2-enamide” is a mouthful, but let’s break it down. This compound belongs to the class of enamides , characterized by a double bond between the nitrogen and carbon atoms in the amide group. Enamides exhibit interesting reactivity patterns due to this unsaturation.
準備方法
Synthetic Routes:: The synthesis of this compound involves several steps. One common approach starts with the condensation of an aldehyde (such as 4-methoxybenzaldehyde) with a thiol (such as tetrahydrothiophene-3-one) to form the corresponding thioether. Next, the thioether reacts with an α,β-unsaturated ketone (such as thiophen-2-ylmethylprop-2-enone) to yield the target enamide. The reaction sequence can be summarized as follows:
- Aldehyde + Thiol → Thioether
- Thioether + α,β-Unsaturated Ketone → Enamide
Industrial Production:: While industrial-scale production methods may vary, the synthetic route described above can be adapted for large-scale manufacturing. Optimization of reaction conditions, catalysts, and purification steps ensures efficient production.
化学反応の分析
Reactivity::
Oxidation: The thioether moiety can undergo oxidation to form the corresponding sulfoxide or sulfone.
Reduction: Reduction of the double bond in the enamide can yield the saturated amide.
Substitution: The thioether sulfur can participate in nucleophilic substitution reactions.
Oxidation: Oxidizing agents like hydrogen peroxide (H₂O₂) or m-chloroperbenzoic acid (m-CPBA).
Reduction: Hydrogen gas (H₂) with a suitable catalyst (e.g., palladium on carbon, Raney nickel).
Substitution: Nucleophiles (e.g., amines, thiols) in the presence of Lewis acids (e.g., BF₃·Et₂O).
- Oxidation: Sulfoxide or sulfone derivatives.
- Reduction: Saturated amide.
- Substitution: Various substituted enamides.
科学的研究の応用
This compound finds applications in:
Medicinal Chemistry: Enamides exhibit bioactivity, making them interesting targets for drug discovery.
Organic Synthesis: As versatile intermediates, enamides participate in diverse transformations.
Materials Science: Enamides can be incorporated into polymers or used as ligands in coordination chemistry.
作用機序
The exact mechanism of action for this specific compound depends on its context (e.g., as a drug or catalyst). It likely interacts with biological targets (enzymes, receptors) or participates in chemical reactions.
特性
分子式 |
C19H21NO4S2 |
|---|---|
分子量 |
391.5 g/mol |
IUPAC名 |
(E)-N-(1,1-dioxothiolan-3-yl)-3-(4-methoxyphenyl)-N-(thiophen-2-ylmethyl)prop-2-enamide |
InChI |
InChI=1S/C19H21NO4S2/c1-24-17-7-4-15(5-8-17)6-9-19(21)20(13-18-3-2-11-25-18)16-10-12-26(22,23)14-16/h2-9,11,16H,10,12-14H2,1H3/b9-6+ |
InChIキー |
LWCLZZZQQQKYLJ-RMKNXTFCSA-N |
異性体SMILES |
COC1=CC=C(C=C1)/C=C/C(=O)N(CC2=CC=CS2)C3CCS(=O)(=O)C3 |
正規SMILES |
COC1=CC=C(C=C1)C=CC(=O)N(CC2=CC=CS2)C3CCS(=O)(=O)C3 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![2-[(4-amino-5-pyridin-4-yl-1,2,4-triazol-3-yl)sulfanyl]-N-(2,5-dichlorophenyl)acetamide](/img/structure/B12147083.png)

![N-(3,5-dichlorophenyl)-2-(4-oxo-3-prop-2-enyl(3,5,6,7,8-pentahydrobenzo[b]thio pheno[2,3-d]pyrimidin-2-ylthio))acetamide](/img/structure/B12147090.png)
![2-[(4-amino-5-pyridin-3-yl-1,2,4-triazol-3-yl)sulfanyl]-N-(3,4-dimethylphenyl)acetamide](/img/structure/B12147091.png)
![N-(3-chloro-4-fluorophenyl)-2-{[4-methyl-5-(thiophen-2-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide](/img/structure/B12147098.png)

![2-(1H-benzimidazol-2-ylsulfanyl)-N'-[(1E)-1-(4-chlorophenyl)ethylidene]acetohydrazide](/img/structure/B12147109.png)
![2-[4-(4-methylbenzyl)piperazin-1-yl]-N'-[(3E)-2-oxo-1,2-dihydro-3H-indol-3-ylidene]acetohydrazide](/img/structure/B12147122.png)
![3-chloro-5,7-bis[(4-fluorobenzyl)oxy]-4-methyl-2H-chromen-2-one](/img/structure/B12147126.png)
![2-{[4-amino-5-(2-fluorophenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(4-sulfamoylphenyl)acetamide](/img/structure/B12147133.png)
![(5Z)-5-(3-ethoxy-4-hydroxybenzylidene)-2-[(4-methylphenyl)amino]-1,3-thiazol-4(5H)-one](/img/structure/B12147152.png)
![2-Amino-1-furan-2-ylmethyl-1H-pyrrolo[2,3-b]quinoxaline-3-carboxylic acid (2-methoxy-ethyl)-amide](/img/structure/B12147156.png)
![(4E)-5-(3-chlorophenyl)-4-[(4-chlorophenyl)(hydroxy)methylidene]-1-(2-methoxyethyl)pyrrolidine-2,3-dione](/img/structure/B12147159.png)
![2-[(2-chlorobenzyl)sulfanyl]-3-(prop-2-en-1-yl)-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B12147167.png)
